molecular formula C10H19N3O B1449188 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine CAS No. 1536773-73-5

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Cat. No. B1449188
CAS RN: 1536773-73-5
M. Wt: 197.28 g/mol
InChI Key: AJBYMVBLVMTYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” consists of a pyrrolidine ring attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 197.28 .


Physical And Chemical Properties Analysis

“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is an oil at room temperature . It has a molecular weight of 197.28 . The compound is stored at room temperature .

Scientific Research Applications

Drug Discovery

Pyrrolidine and piperidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring and six-membered piperidine ring are common in many pharmaceuticals . The great interest in these saturated scaffolds is enhanced by their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Biological Activity

The biological activity of these compounds can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates . For example, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacological Applications

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals .

Influence of Steric Factors on Biological Activity

The influence of steric factors on biological activity is also an important aspect of these compounds . For example, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

Safety and Hazards

The safety information for “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBYMVBLVMTYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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